molecular formula C21H18N2O5 B6604158 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid CAS No. 1822476-05-0

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

Cat. No.: B6604158
CAS No.: 1822476-05-0
M. Wt: 378.4 g/mol
InChI Key: VKKCGLUGHSLCQU-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid (CAS: 1956434-67-5) is an Fmoc-protected amino acid derivative with a molecular formula of C₂₁H₁₈N₂O₅ and a molecular weight of 378.38 g/mol . It is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile protection, which is selectively removable under basic conditions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-oxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKCGLUGHSLCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid, exhibits significant biological activity due to its unique structural characteristics. This compound is part of a class of compounds that are being explored for their potential therapeutic applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • A fluorenyl group , which enhances stability and hydrophobic interactions.
  • An oxazole ring , contributing to its biological activity through potential interactions with biological macromolecules.
  • A propanoic acid moiety , which is common in amino acids and plays a role in metabolic pathways.

The molecular formula of the compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of 306.35 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing cellular processes such as:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting the overall biochemical processes within cells.
  • Receptor binding : It has shown potential for binding to receptors, which could modulate signaling pathways relevant to disease states.

Biological Activity Summary

Activity Description
Enzyme InteractionInhibits enzymes involved in metabolic pathways, potentially altering substrate availability.
Receptor BindingBinds to specific receptors, influencing cellular signaling and response mechanisms.
Antimicrobial PropertiesExhibits activity against various microbial strains, suggesting potential as an antimicrobial agent.
CytotoxicityShows selective cytotoxic effects on certain cancer cell lines, indicating potential for cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against several strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes .
  • Cancer Research : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to bind selectively to cancer cell receptors enhances its therapeutic index .
  • Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It appears to modulate oxidative stress responses and may protect neuronal cells from apoptosis .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Amino-L-prolineContains an amino group and carboxylic acidSimpler structure; less stability
N-Boc-L-serineHas a tert-butoxycarbonyl protecting groupDifferent functional groups; used in peptide synthesis
5-OxazolidinoneContains an oxazolidine ringMore cyclic structure; used in antibiotic development

This comparison highlights the unique structural aspects of this compound, particularly its complex interactions within biological systems .

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazards : Classified with signal word “Warning” and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous Fmoc-protected amino acids, focusing on molecular properties, hazards, and applications.

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid (1956434-67-5) C₂₁H₁₈N₂O₅ 378.38 Oxazol-5-yl Sealed, 2–8°C
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid (954147-35-4) C₁₉H₁₇N₅O₄ 379.37 Tetrazol-5-yl Sealed, 2–8°C
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) C₂₁H₂₁NO₆ 383.40 Methyl ester, methylamino Not specified
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (1592739-14-4) C₂₁H₂₁NO₅ 367.40 Methylazetidin-oxy Not specified
Fmoc-L-Dap(NBSD)-OH (N/A) C₂₄H₁₉N₅O₆Se 552.41 Selenadiazol-4-yl Not specified

Key Observations:

  • Substituent Impact : The oxazol-5-yl group in the target compound provides a nitrogen-containing heterocycle, while the tetrazol-5-yl analog (CAS 954147-35-4) offers enhanced nitrogen content and acidity, making it suitable for coordination chemistry .
  • Molecular Weight Variability : Derivatives like Fmoc-L-Dap(NBSD)-OH (552.41 g/mol) exhibit higher molecular weights due to selenium-containing substituents .

Hazard Profiles and Handling

Compound (CAS) Signal Word Hazard Statements UN/Class Applications
Target Compound (1956434-67-5) Warning H302, H315, H319, H335 N/A Peptide synthesis
Tetrazol-5-yl Derivative (954147-35-4) Danger H228 (flammable solid), H315, H319 UN 1325 (Class 4.1) Peptidomimetics, β-catenin inhibitors
Methyl Ester Derivative (2044710-58-7) Warning Acute toxicity (oral, dermal, inhalation) N/A R&D intermediates
Methylazetidin Derivative (1592739-14-4) Warning H302, H315, H319, H335 N/A Chemical synthesis

Key Observations:

  • Flammability Risk : The tetrazol-5-yl derivative poses a unique flammability hazard (H228), requiring Class 4.1 transport protocols .
  • Toxicity : All compounds share skin/eye irritation risks (H315/H319), but the methyl ester derivative (CAS 2044710-58-7) has broader acute toxicity classifications .

Stability and Reactivity

  • Target Compound: Stable under recommended storage (2–8°C). No decomposition data available .
  • Methyl Ester Derivative: Stable under normal conditions but incompatible with strong acids/bases, producing toxic fumes upon combustion .
  • Tetrazol-5-yl Derivative: Limited stability data; however, its application in peptidomimetics suggests compatibility with SPPS conditions .

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